![molecular formula C12H12O4 B3301559 3-(3-Oxo-3-ethoxy-1-propenyl)benzoic acid CAS No. 91047-79-9](/img/structure/B3301559.png)
3-(3-Oxo-3-ethoxy-1-propenyl)benzoic acid
Overview
Description
“3-(3-Oxo-3-ethoxy-1-propenyl)benzoic acid” is a compound that is related to ethoxybenzoic acid . It carries an ethoxy substituent at position 3 . It is also related to compounds used in the treatment of triple-negative cancer via in silico approach .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . Another method involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various software. For example, Version 14 of Spartan software was used to analyze density functional theory . The Schrodinger software suite 2018’s Maestro interface was used for the molecular docking analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of 1°, 2° and 3° alkyl boronic esters with a radical approach has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 3-Ethoxybenzoic acid is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar compounds include further studies on their therapeutic activity. For instance, the therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach has been reported .
properties
IUPAC Name |
3-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3,(H,14,15)/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKMUYLJAOIAHQ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230952 | |
Record name | 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxo-3-ethoxy-1-propenyl)benzoic acid | |
CAS RN |
91047-79-9 | |
Record name | 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91047-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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